tert-butyl (1r,3r)-3-bromocyclobutane-1-carboxylate, trans
Description
tert-Butyl (1r,3r)-3-bromocyclobutane-1-carboxylate, trans is an organic compound characterized by a cyclobutane ring substituted with a bromine atom and a tert-butyl ester group
Properties
CAS No. |
2648939-91-5 |
|---|---|
Molecular Formula |
C9H15BrO2 |
Molecular Weight |
235.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1r,3r)-3-bromocyclobutane-1-carboxylate, trans typically involves the bromination of cyclobutane derivatives followed by esterification. One common method includes the reaction of cyclobutene with bromine to form 3-bromocyclobutene, which is then subjected to esterification with tert-butyl alcohol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction conditions precisely, ensuring high selectivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1r,3r)-3-bromocyclobutane-1-carboxylate, trans undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with different functional groups.
Oxidation Reactions: The ester group can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Substitution: Formation of tert-butyl (1r,3r)-3-hydroxycyclobutane-1-carboxylate.
Reduction: Formation of tert-butyl (1r,3r)-cyclobutane-1-carboxylate.
Oxidation: Formation of tert-butyl (1r,3r)-3-bromocyclobutane-1-carboxylic acid.
Scientific Research Applications
tert-Butyl (1r,3r)-3-bromocyclobutane-1-carboxylate, trans has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of tert-butyl (1r,3r)-3-bromocyclobutane-1-carboxylate, trans involves its reactivity towards nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, while the ester group can undergo hydrolysis or oxidation. The molecular targets and pathways involved depend on the specific reactions and conditions applied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1r,3r)-3-chlorocyclobutane-1-carboxylate
- tert-Butyl (1r,3r)-3-fluorocyclobutane-1-carboxylate
- tert-Butyl (1r,3r)-3-iodocyclobutane-1-carboxylate
Uniqueness
tert-Butyl (1r,3r)-3-bromocyclobutane-1-carboxylate, trans is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic applications .
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